molecular formula C10H19NOS B054419 4-Methyl-1-morpholinopentane-1-thione CAS No. 118745-61-2

4-Methyl-1-morpholinopentane-1-thione

Cat. No. B054419
M. Wt: 201.33 g/mol
InChI Key: XJBCZHCISIAVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-morpholinopentane-1-thione, commonly known as MMPT, is a chemical compound used in scientific research for its unique properties. MMPT is a thione derivative of cysteamine and has been studied extensively for its potential applications in various fields.

Mechanism Of Action

The mechanism of action of MMPT is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an important antioxidant in the body. MMPT also has the ability to scavenge free radicals and prevent oxidative damage to cells.

Biochemical And Physiological Effects

MMPT has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione in the liver, brain, and other tissues. MMPT has also been found to reduce oxidative stress and inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using MMPT in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it useful in studying oxidative stress-related diseases. However, one of the limitations of using MMPT is that it can be toxic at high concentrations. Therefore, it is important to use caution when handling MMPT in the laboratory.

Future Directions

There are several future directions for the study of MMPT. One area of research is the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has shown promise in this area and further research is needed to fully understand its potential. Another area of research is the study of MMPT in cancer treatment. MMPT has been found to have anticancer properties and may be useful in the development of new cancer therapies. Additionally, further research is needed to understand the mechanism of action of MMPT and its effects on various tissues and organs in the body.
Conclusion:
In conclusion, MMPT is a chemical compound with unique properties that make it useful in scientific research. It has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders. MMPT has several biochemical and physiological effects, including its ability to increase the levels of glutathione and reduce oxidative stress and inflammation in the body. While there are some limitations to using MMPT in lab experiments, its potential for future research is promising.

Synthesis Methods

MMPT can be synthesized by reacting morpholine with 3-mercaptopropionaldehyde followed by the addition of methyl iodide. The resulting compound is then treated with sodium hydroxide to obtain MMPT. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

MMPT has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant properties, which makes it useful in studying oxidative stress-related diseases. MMPT has also been used in the development of new drugs for the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

CAS RN

118745-61-2

Product Name

4-Methyl-1-morpholinopentane-1-thione

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

4-methyl-1-morpholin-4-ylpentane-1-thione

InChI

InChI=1S/C10H19NOS/c1-9(2)3-4-10(13)11-5-7-12-8-6-11/h9H,3-8H2,1-2H3

InChI Key

XJBCZHCISIAVRW-UHFFFAOYSA-N

SMILES

CC(C)CCC(=S)N1CCOCC1

Canonical SMILES

CC(C)CCC(=S)N1CCOCC1

synonyms

Morpholine, 4-(4-methyl-1-thioxopentyl)- (9CI)

Origin of Product

United States

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